![molecular formula C16H19NO4S B2413187 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351588-44-7](/img/structure/B2413187.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
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Overview
Description
The compound “(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone” is a chemical compound with the molecular formula C13H16N2O3 . It has been identified as a potent and specific reversible cathepsin X inhibitor .
Synthesis Analysis
The synthesis of this compound is not straightforward and may involve multiple steps . A simple synthesis method for a similar compound has been suggested, starting from methyl acrylate and then removing the methyl group with LiOH after cyclization .Molecular Structure Analysis
The molecular structure of this compound has been optimized using the density functional theory (DFT) method with B3LYP/6-311 G (d, p) basis set .Chemical Reactions Analysis
The compound has been evaluated for its binding affinities at the 5-HT1A receptor and serotonin transporter . It has also been identified as a potent GPR40 agonist .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 178-190°C . Its IR spectrum shows peaks at 1599 cm-1 (C=N), 1245 cm-1 (C-O), 1441, 1403, 1294 cm-1 (C=C), and 2319-3052 cm-1 (C-H) .Scientific Research Applications
- PARP1 Inhibition : This compound has been investigated as a poly (ADP-ribose) polymerase 1 (PARP1) inhibitor. PARP1 plays a crucial role in DNA repair processes, and inhibiting it can enhance the efficacy of cancer therapies. Researchers have identified derivatives of this compound as promising PARP1 inhibitors, with compound (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide showing potent activity .
- Quorum Sensing Inhibition (QSI) : Some studies suggest that certain derivatives of this compound exhibit quorum sensing inhibition (QSI) properties. QSI disrupts bacterial communication, potentially reducing virulence and biofilm formation. For instance, halogenated furanones derived from similar structures have shown promise in animal models .
- Cancer Therapy : Novel derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin scaffold have been evaluated for their B-Raf inhibitory activity. B-Raf is a kinase involved in cell signaling pathways, and inhibiting it may have implications for cancer treatment .
- Alpha-2C Adrenoceptor Antagonism : The compound (2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethyl)piperazin-1-yl has been explored for treating sleep-related breathing disorders, including obstructive and central sleep apneas. Its mechanism of action involves alpha-2C adrenoceptor antagonism .
- Palladium-Catalyzed O-Arylation : Researchers have developed a palladium-catalyzed enantioselective intramolecular O-arylation using (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol derivatives. This method provides access to chiral building blocks with potential applications in drug synthesis .
Anticancer Research
Antibacterial and Antivirulence Properties
B-Raf Inhibition
Sleep-Related Breathing Disorders
Asymmetric Synthesis
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c18-15(14-11-19-12-3-1-2-4-13(12)21-14)17-7-5-16(6-8-17)20-9-10-22-16/h1-4,14H,5-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHDBBWGSIFISE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3COC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
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